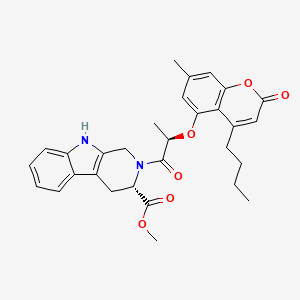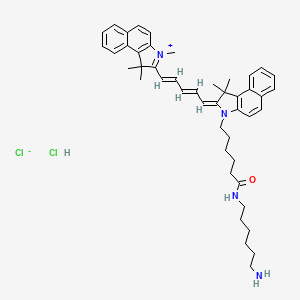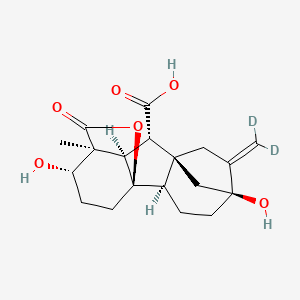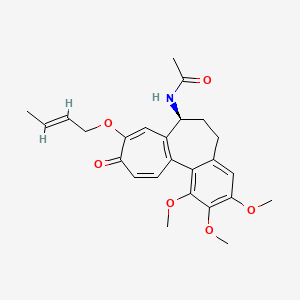
N-Acetyl-D-glucosamine-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine-13C-2 is a labeled derivative of N-Acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is significant in various biological systems and is often used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-2 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its environmentally friendly nature and higher yields. The reaction conditions typically involve the use of endochitinases and exochitinases, which break down the chitin into N-Acetyl-D-glucosamine .
Industrial Production Methods
Industrial production of this compound involves the fermentation of chitin using chitinolytic bacteria such as Aeromonas caviae. The bacteria produce an enzyme cocktail that efficiently hydrolyzes chitin into N-Acetyl-D-glucosamine. The process parameters, including temperature, pH, enzyme concentration, and reaction time, are optimized to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-glucosamine, which can be used in further biochemical studies and industrial applications .
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-13C-2 is widely used in scientific research due to its labeled carbon-13 isotope, which allows for tracing and studying metabolic pathways. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving N-Acetyl-D-glucosamine.
Biology: Helps in studying the role of N-Acetyl-D-glucosamine in cellular processes, including cell signaling and structural functions.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in glycoprotein metabolism.
Industry: Employed in the production of biopolymers and other industrial applications
Mécanisme D'action
N-Acetyl-D-glucosamine-13C-2 exerts its effects by participating in glycoprotein metabolism. It is involved in the formation of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. The compound acts as a precursor for the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which play a crucial role in maintaining the structural integrity and function of tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
N-Acetyl-D-glucosamine-13C: Another labeled version with a different carbon isotope.
N-Acetyl-D-galactosamine: A similar compound with a different sugar moiety.
Uniqueness
N-Acetyl-D-glucosamine-13C-2 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |
Clé InChI |
MBLBDJOUHNCFQT-WPMUHOOHSA-N |
SMILES isomérique |
[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)









![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)

